N2-(3,5-dichlorophenyl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N2-(3,5-Dichlorophenyl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring distinct substituents at the N2, N4, and C6 positions. The N2-aryl group is a 3,5-dichlorophenyl moiety, which introduces electron-withdrawing effects, while the N4-aryl group is a 3-methylphenyl (tolyl) group, providing steric bulk and moderate electron-donating properties. The morpholine ring at C6 enhances polarity and solubility, a common strategy to improve pharmacokinetic properties in drug design .
Triazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . This compound’s synthesis likely follows established protocols for triazine-2,4-diamines, such as nucleophilic substitution reactions involving chlorotriazine intermediates and aryl amines, as seen in related syntheses (e.g., and ).
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O/c1-13-3-2-4-16(9-13)23-18-25-19(24-17-11-14(21)10-15(22)12-17)27-20(26-18)28-5-7-29-8-6-28/h2-4,9-12H,5-8H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNKCOEGVCYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,5-dichlorophenyl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS No. 898630-23-4) is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 431.3 g/mol. The structure features a triazine ring substituted with dichlorophenyl and morpholino groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20Cl2N6O |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 898630-23-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. For instance, it exhibits selective inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Anticancer Activity : In preclinical studies, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits potent anticancer properties:
- Cell Line Testing : In studies involving human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound showed IC50 values in the low micromolar range, indicating effective growth inhibition .
- Mechanistic Insights : The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways. This suggests its potential utility as a therapeutic agent in cancer treatment.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Study on Lung Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of lung cancer compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Combination Therapy : Another study explored its use in combination with existing chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects when used alongside standard treatments for breast cancer .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : The compound demonstrates moderate solubility in aqueous solutions, which may influence its bioavailability.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism via cytochrome P450 enzymes.
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of this compound:
- Acute Toxicity : Animal studies have shown that at therapeutic doses, there are no significant adverse effects observed. However, higher doses resulted in mild hepatotoxicity.
- Long-term Effects : Ongoing studies are assessing long-term exposure effects and potential carcinogenicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on N2 and N4 Positions
Electron-Withdrawing vs. Electron-Donating Groups
- N2-(3,5-Dichlorophenyl) vs. N2-(3-Chlorophenyl): The 3,5-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-chlorinated analogs like N2-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine (). The additional chlorine may enhance binding affinity in biological targets (e.g., receptors or enzymes) by increasing electrophilicity or π-π stacking interactions.
- N4-(3-Methylphenyl) vs. N4-Aryl Variants: The 3-methylphenyl group balances steric hindrance and lipophilicity.
Comparison with N-Methyl/N-Phenyl Derivatives
The compound 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () replaces the diamino groups with N-methyl and N-phenyl substituents.
C6 Substituent Variations
Morpholin-4-yl vs. Pyrrolidinyl or Trimethoxyphenyl
- The morpholin-4-yl group in the target compound improves solubility due to its oxygen atom and conformational flexibility.
- 6-(3,4,5-Trimethoxyphenyl) substituents () introduce bulkier aromatic systems, which may enhance π-π interactions but reduce metabolic stability.
Chlorine Substituents at C4 or C6
Chlorinated analogs like 4-chloro-N-benzyl-6-morpholino-1,3,5-triazine-2-amine () retain reactivity at the C4 position for further functionalization, whereas the target compound’s C6-morpholine group is less reactive, favoring stability.
Melting Points and Solubility
Structural and Crystallographic Insights
- The crystal structure of 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () reveals planar triazine rings and typical bond lengths (C–N: 1.33–1.37 Å), consistent with the target compound’s expected geometry.
- Hydrogen-bonding networks in 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine () suggest that the target compound’s amino groups could participate in similar interactions, enhancing stability in solid-state or biological environments.
Data Tables
Table 1. Substituent Comparison of Selected Triazine-2,4-diamines
Notes
- Synthetic Challenges: Chlorotriazine intermediates (e.g., 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine) require precise control of reaction conditions to avoid over-substitution .
- Application Potential: Morpholine-containing triazines are promising candidates for drug discovery due to their balanced solubility and bioavailability .
- Research Gaps: Limited data exist on the target compound’s biological activity; further studies should explore its interactions with FFAR1/FFAR4 or similar targets (cf. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
